3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-2-yl group.
Reduction: Reduction reactions could target the oxadiazole ring or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
- 3-(5-Chloro-2-ethoxyphenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18ClN3O2 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
3-(5-chloro-2-ethoxyphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-20-13-7-6-10(16)9-11(13)14-18-15(21-19-14)12-5-3-4-8-17-12/h6-7,9,12,17H,2-5,8H2,1H3 |
InChI Key |
SGYQSZMFUVRBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCCN3 |
Origin of Product |
United States |
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